molecular formula C21H23ClN2O2 B2522951 2-(4-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 946325-40-2

2-(4-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2522951
CAS No.: 946325-40-2
M. Wt: 370.88
InChI Key: FZERGSBDLZYBEE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic tetrahydroquinoline derivative offered for research purposes. This compound is of significant interest in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. Tetrahydroquinoline scaffolds are recognized as privileged structures in drug discovery, and the integration of a chloroacetamide group is a common feature in compounds with documented biological activity . The structural motif of a 4-chlorophenyl group attached to an acetamide linker, as seen in this compound, is frequently employed to enhance biological potency and is found in molecules that have been evaluated against various disease targets . Researchers exploring structure-activity relationships (SAR) may find this compound valuable for probing the effect of the isobutyl substituent on the tetrahydroquinoline nitrogen. This compound is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-14(2)13-24-19-9-8-18(12-16(19)5-10-21(24)26)23-20(25)11-15-3-6-17(22)7-4-15/h3-4,6-9,12,14H,5,10-11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERGSBDLZYBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction where a chlorobenzene derivative is introduced to the quinoline core.

    Acetamide Formation: The final step could involve the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects on Yield: Compounds 13a and 13b exhibit high yields (94–95%) due to electron-donating groups (methyl, methoxy) stabilizing intermediates during diazonium coupling . In contrast, AJ5d’s lower yield (61%) may reflect steric challenges from the thiazolidinone and thioether groups .
  • Molecular Weight and Lipophilicity: The target compound (377.88 g/mol) is lighter than AJ5d (507.95 g/mol) and 523990-92-3 (434.94 g/mol), suggesting better bioavailability. The 4-chlorophenyl group increases lipophilicity compared to sulfamoyl or cyano derivatives .
  • Thermal Stability: Higher melting points in 13a (288°C) and 13b (274°C) correlate with strong hydrogen bonding from sulfamoyl and cyano groups, whereas the target compound’s melting point is unreported but likely lower due to flexible isobutyl substitution .

Methodological Considerations

  • Synthesis Routes : The target compound likely employs amide coupling or nucleophilic substitution, contrasting with diazonium salt coupling in 13a/13b .
  • Structural Characterization : Tools like SHELX (for crystallography) and IR/NMR spectroscopy (as used in 13a/13b) are critical for validating structural integrity .

Biological Activity

2-(4-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, with the CAS number 946325-40-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C21H23ClN2O2, with a molecular weight of 370.9 g/mol. The structural characteristics of this compound include a tetrahydroquinoline core which is often associated with various biological activities.

PropertyValue
CAS Number946325-40-2
Molecular FormulaC21H23ClN2O2
Molecular Weight370.9 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study evaluating the antitumor activity of tetrahydroquinoline derivatives against human cancer cell lines (e.g., HepG2), it was found that certain modifications to the structure enhanced cytotoxicity. The compound's ability to interact with DNA and inhibit topoisomerase II was noted as a critical mechanism of action .

2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings:
A series of studies highlighted that certain structural modifications led to improved antibacterial efficacy. For example, compounds exhibiting halogen substitutions showed enhanced interaction with bacterial cell membranes .

3. Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease enzymes.

EnzymeInhibition Activity
AcetylcholinesteraseModerate to strong
UreaseStrong

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the tetrahydroquinoline ring can significantly affect its pharmacological properties.

Key Findings:

  • Chlorine Substitution: The presence of chlorine at the para position on the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Isobutyl Group: This moiety contributes to favorable interactions with target proteins and enhances overall potency.

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